molecular formula C7H14N2S2 B14676425 N~1~,N~3~-Diethylpropanebis(thioamide) CAS No. 38534-98-4

N~1~,N~3~-Diethylpropanebis(thioamide)

Cat. No.: B14676425
CAS No.: 38534-98-4
M. Wt: 190.3 g/mol
InChI Key: RUUSCVCVIXAOCB-UHFFFAOYSA-N
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Description

N~1~,N~3~-Diethylpropanebis(thioamide) is a compound belonging to the class of thioamides, which are sulfur analogs of amides Thioamides are known for their unique chemical properties, including altered nucleophilicity and hydrogen bonding characteristics due to the substitution of oxygen with sulfur in the carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Diethylpropanebis(thioamide) typically involves the thionation of corresponding amides using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P~2~S~5~). One common method involves the reaction of diethylpropanediamide with Lawesson’s reagent in an appropriate solvent like toluene under reflux conditions . The reaction proceeds through the formation of a thiocarbonyl intermediate, which then converts to the desired thioamide.

Industrial Production Methods

For industrial-scale production, a column-free and aqueous waste-free process has been developed using Lawesson’s reagent. This method involves the use of ethanol or ethylene glycol to decompose by-products, simplifying the purification process and reducing waste . This approach is advantageous for large-scale synthesis due to its efficiency and environmental benefits.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Diethylpropanebis(thioamide) can undergo various chemical reactions, including:

    Oxidation: Thioamides can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of thioamides can yield corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH~4~).

    Substitution: Thioamides can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted thioamides

Mechanism of Action

The mechanism of action of N1,N~3~-Diethylpropanebis(thioamide) involves its interaction with molecular targets through the formation of covalent adducts. For example, thioamides can form covalent bonds with nicotinamide adenine dinucleotide (NAD), inhibiting enzymes such as InhA in Mycobacterium tuberculosis . This inhibition disrupts essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~3~-Diethylpropanebis(thioamide) is unique due to its specific structural features and reactivity. Compared to other thioamides, it offers distinct advantages in terms of stability and target affinity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

38534-98-4

Molecular Formula

C7H14N2S2

Molecular Weight

190.3 g/mol

IUPAC Name

N,N'-diethylpropanedithioamide

InChI

InChI=1S/C7H14N2S2/c1-3-8-6(10)5-7(11)9-4-2/h3-5H2,1-2H3,(H,8,10)(H,9,11)

InChI Key

RUUSCVCVIXAOCB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)CC(=S)NCC

Origin of Product

United States

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